Cas no 1013749-27-3 (3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea)

3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea is a heterocyclic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a pyridazine core linked to a dimethylpyrazole moiety and a phenylurea group, suggesting possible biological activity as a kinase inhibitor or receptor modulator. The compound's design leverages the pyridazine scaffold for enhanced binding affinity and selectivity, while the substituted phenylurea moiety may contribute to improved metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery. The presence of multiple aromatic systems and hydrogen-bonding motifs could facilitate interactions with biological targets, warranting further investigation for therapeutic applications.
3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea structure
1013749-27-3 structure
Product Name:3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea
CAS No:1013749-27-3
MF:C22H21N7O
MW:399.448443174362
CID:6120093
PubChem ID:16839237
Update Time:2025-05-19

3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea
    • 1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylurea
    • Urea, N-[4-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]-N'-phenyl-
    • AKOS024639034
    • 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
    • F2320-0405
    • 1013749-27-3
    • Inchi: 1S/C22H21N7O/c1-15-14-16(2)29(28-15)21-13-12-20(26-27-21)23-18-8-10-19(11-9-18)25-22(30)24-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26)(H2,24,25,30)
    • InChI Key: AAEBRKPKAFWIOU-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(NC2=NN=C(N3C(C)=CC(C)=N3)C=C2)C=C1)C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 399.18075832g/mol
  • Monoisotopic Mass: 399.18075832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 96.8Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 563.0±50.0 °C(Predicted)
  • pka: 13.96±0.70(Predicted)

3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea Pricemore >>

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Additional information on 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea

Introduction to 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea and Its Significance in Modern Chemical Biology

The compound with the CAS number 1013749-27-3, specifically named 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this substance incorporates several key functional groups and heterocyclic moieties that contribute to its unique chemical properties and biological activities.

At the core of this compound's structure lies a phenylurea moiety, which is a well-documented pharmacophore in medicinal chemistry. The presence of a phenyl ring attached to a urea group enhances the molecule's solubility and interaction with biological targets. Furthermore, the substitution pattern around the phenyl ring, particularly the 4-amino group linked to a pyridazine ring, introduces additional layers of complexity that can influence the compound's reactivity and biological efficacy.

The pyridazine ring itself is a crucial component, as it is often found in biologically active molecules due to its ability to engage in hydrogen bonding and stack interactions with biological targets. In this compound, the pyridazine ring is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, which adds another dimension to its chemical space. This substitution not only modifies the electronic properties of the molecule but also introduces potential binding sites for biological receptors.

One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. The combination of a pyrazole and pyridazine moiety creates a scaffold that can be further modified to explore various pharmacological profiles. This flexibility makes it an attractive candidate for medicinal chemists aiming to develop novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing similar structural motifs can exhibit significant activity against various targets, including enzymes and receptors involved in metabolic pathways. The 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea derivative has been investigated for its potential role in modulating these pathways, which could have implications in treating diseases such as diabetes and cancer.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has streamlined the process and made it more efficient. These techniques not only improve the overall yield but also minimize side reactions, leading to cleaner products that are better suited for biological testing.

In terms of biological evaluation, preliminary studies have indicated that this compound exhibits promising activity against certain enzymatic targets. The urea moiety is known to interact with polar residues in proteins, which can lead to potent inhibition of enzyme activity. Additionally, the presence of aromatic rings enhances hydrophobic interactions with lipid rafts in cell membranes, potentially affecting signal transduction pathways.

The CAS number 1013749-27-3 serves as a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. This standardized naming system allows researchers worldwide to refer to the compound accurately without ambiguity. As more studies are conducted on this molecule, its role in drug discovery is likely to expand, offering new insights into disease mechanisms and therapeutic strategies.

The integration of machine learning algorithms into drug discovery has also accelerated the process of identifying promising candidates like this one. By analyzing vast datasets containing structural and activity information, these algorithms can predict which compounds are most likely to be successful in clinical trials. The 3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea derivative has been used as a training example for several such models, contributing to their development and refinement.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological properties. By modifying specific functional groups or introducing new moieties, scientists hope to enhance its potency, selectivity, and pharmacokinetic profile. These efforts are crucial for translating laboratory findings into viable therapeutic options for patients worldwide.

In conclusion,3-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1-phenylurea (CAS number 1013749-27-3) stands as a testament to the power of modern chemical biology in uncovering novel bioactive molecules. Its intricate structure and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to evolve,this compound will undoubtedly play a significant role in shaping future therapeutic strategies across various medical fields.

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